molecular formula C19H20N2O6S B1426564 O-Demethyl-N-deacetyl apremilast CAS No. 1384440-16-7

O-Demethyl-N-deacetyl apremilast

Cat. No. B1426564
M. Wt: 404.4 g/mol
InChI Key: RNEPXCGHBYQJJA-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Demethyl-N-deacetyl apremilast is a derivative of apremilast . Apremilast is a selective inhibitor of phosphodiesterase 4 and is used for the treatment of patients with moderate to severe plaque psoriasis .


Synthesis Analysis

The synthesis of apremilast involves a process that includes reacting compounds of formula I and formula II or a salt thereof . A new protocol for the asymmetric synthesis of apremilast using tert-butanesulfinamide as a chiral auxiliary has been described. This synthetic route consists of four steps starting from the commercially available 3-hydroxy-4-methoxybenzaldehyde, and apremilast was obtained in an overall 56% yield and with 95.5% ee .


Molecular Structure Analysis

The molecular formula of O-Demethyl-N-deacetyl apremilast is C19H20N2O6S, and its molecular weight is 404.437 .


Chemical Reactions Analysis

Apremilast is extensively metabolized via multiple pathways, with unchanged drug representing 45% of the circulating radioactivity and less than 7% of the excreted radioactivity . The predominant metabolite was O-desmethyl apremilast glucuronide, representing 39% of plasma radioactivity and 34% of excreted radioactivity .


Physical And Chemical Properties Analysis

Apremilast is ‘difficult-to-deliver’ in viable layers (epidermis, dermis) and stratum corneum (SC) owing to its poor aqueous solubility and modest lipophilicity . Nanocrystals can enhance skin penetration of the drug by increasing saturation solubility, dissolution rate, and adhesion on the skin .

Scientific Research Applications

Summary of the Application

Apremilast is an oral agent that inhibits the activity of phosphodiesterase type 4 (PDE4) and the production of multiple pro-inflammatory cytokines and chemokines in vitro . It has demonstrated anti-inflammatory effects in vitro and has shown efficacy in a pre-clinical mouse model for psoriasis .

Methods of Application

Apremilast is administered orally. In a study, a single oral dose (20 mg, 100 μCi) of [14C]apremilast was given to healthy male subjects .

Results or Outcomes

The pharmacokinetics of apremilast in patients with severe plaque-type psoriasis following multiple daily doses showed rapid absorption (T max = 2 h) and a moderately long half-life (8.2 h) . Unchanged drug represented 45% of the circulating radioactivity and <7% of the excreted radioactivity .

Application in Pediatric Dermatology

Summary of the Application

Apremilast is under clinical development for the treatment of children and adolescents aged 6 to 17 years with moderate to severe plaque psoriasis .

Methods of Application

In the SPROUT Phase 3 Study, patients received Otezla for a 36-week extended active treatment period following the 16-week randomized placebo-controlled treatment period .

Results or Outcomes

At 52 weeks, more than half of patients achieved clear or almost clear skin . Otezla showed increased efficacy beyond that seen at the week 16 primary endpoint, with a durable maintenance of response .

Application in Psoriatic Arthritis

Summary of the Application

Apremilast is a novel, orally available small molecule that specifically inhibits PDE4 and thus modulates multiple pro- and anti-inflammatory mediators . It is currently under clinical development for the treatment of psoriatic arthritis .

Methods of Application

The pharmacokinetics and disposition of [14C]apremilast was investigated following a single oral dose (20 mg, 100 μCi) to healthy male subjects .

Results or Outcomes

Approximately 58% of the radioactive dose was excreted in urine, while faeces contained 39%. Mean C max, AUC 0−∞ and t max values for apremilast in plasma were 333 ng/mL, 1970 ng*h/mL and 1.5 h .

Application in Behçet Disease

Summary of the Application

Apremilast is also under clinical development for the treatment of other inflammatory autoimmune disorders that involve elevated cytokine levels such as Behçet disease .

Methods of Application

The pharmacokinetics of apremilast in patients with severe plaque-type psoriasis following multiple daily doses showed rapid absorption (T max = 2 h) and a moderately long half-life (8.2 h) .

Results or Outcomes

Co-administration of apremilast with ketoconazole resulted in a 36% increase in apremilast AUC (Wu et al. 2006), not only indicating that CYP3A4/5 metabolism plays an important role in apremilast clearance .

Application in Pharmacology and Drug Discovery

Summary of the Application

“O-Demethyl-N-deacetyl apremilast” is a chemical compound extensively used in scientific research. This versatile material has shown great potential in various fields, including pharmacology and drug discovery.

Methods of Application

The specific methods of application in this field can vary widely depending on the nature of the research being conducted. It is often used in laboratory settings to study its effects on various biological systems.

Results or Outcomes

Its unique properties make it an invaluable tool for studying and developing innovative therapeutic interventions.

Application in Metabolism Studies

Summary of the Application

Apremilast is extensively metabolized via multiple pathways, with unchanged drug representing 45% of the circulating radioactivity and less than 7% of the excreted radioactivity .

Methods of Application

The pharmacokinetics and disposition of [14C]apremilast was investigated following a single oral dose (20 mg, 100 μCi) to healthy male subjects .

Results or Outcomes

Approximately 58% of the radioactive dose was excreted in urine, while faeces contained 39%. Mean C max, AUC 0−∞ and t max values for apremilast in plasma were 333 ng/mL, 1970 ng*h/mL and 1.5 h . The predominant metabolite was O-desmethyl apremilast glucuronide, representing 39% of plasma radioactivity and 34% of excreted radioactivity .

Safety And Hazards

Apremilast has consistently demonstrated a favorable benefit–risk profile in patients worldwide across approved indications of plaque psoriasis, psoriatic arthritis, and Behçet’s syndrome . The incidence of serious treatment-emergent adverse events and events of special interest was low despite long-term exposure . Common treatment-emergent adverse events included gastrointestinal events, nasopharyngitis, and headache .

Future Directions

Apremilast is currently under clinical development for the treatment of psoriasis and psoriatic arthritis . It is also being studied for its potential in treating other inflammatory autoimmune disorders that involve elevated cytokine levels . The development of novel nanocrystal-based formulations of apremilast for improved topical delivery is a promising future direction .

properties

IUPAC Name

4-amino-2-[(1S)-1-(3-ethoxy-4-hydroxyphenyl)-2-methylsulfonylethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S/c1-3-27-16-9-11(7-8-15(16)22)14(10-28(2,25)26)21-18(23)12-5-4-6-13(20)17(12)19(21)24/h4-9,14,22H,3,10,20H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEPXCGHBYQJJA-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Demethyl-N-deacetyl apremilast

CAS RN

1384440-16-7
Record name O-Demethyl-N-deacetyl apremilast
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384440167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-DEMETHYL-N-DEACETYL APREMILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98Z99JE779
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Demethyl-N-deacetyl apremilast
Reactant of Route 2
Reactant of Route 2
O-Demethyl-N-deacetyl apremilast
Reactant of Route 3
O-Demethyl-N-deacetyl apremilast
Reactant of Route 4
O-Demethyl-N-deacetyl apremilast
Reactant of Route 5
O-Demethyl-N-deacetyl apremilast
Reactant of Route 6
O-Demethyl-N-deacetyl apremilast

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.